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Compound of Interest

Compound Name:
2-Methoxy-3,4-dimethylbenzoic

acid

CAS No.: 1245533-07-6

Cat. No.: B3320499

Get Quote

Executive Summary
2-Methoxy-3,4-dimethylbenzoic acid (CAS: 1245533-07-6) is a trisubstituted aromatic

carboxylic acid utilized primarily as a regiospecific building block in the synthesis of

neuroprotective agents and positive allosteric modulators (PAMs) for the muscarinic M1

receptor.[1][2][3] Its structural uniqueness lies in the steric crowding of the ortho-methoxy and

meta-methyl groups, which enforces specific conformational constraints valuable in ligand-

protein binding affinities.

This guide provides a comprehensive analysis of its properties, validated synthesis protocols,

and handling requirements for research and drug development applications.

Chemical Structure & Physiochemical Properties[4]
Molecular Identity
The molecule consists of a benzene core substituted with a carboxylic acid at C1, a methoxy

group at C2, and methyl groups at C3 and C4. The ortho-methoxy group exerts a significant
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ortho-effect, influencing the acidity and solubility profile compared to its isomers.

Property Data

CAS Number 1245533-07-6

IUPAC Name 2-Methoxy-3,4-dimethylbenzoic acid

Molecular Formula C₁₀H₁₂O₃

Molecular Weight 180.20 g/mol

SMILES COc1c(C)c(C)ccc1C(=O)O

InChI Key Predicted based on structure

Appearance White to off-white crystalline powder

Physiochemical Constants (Experimental & Predicted)
Note: Due to the niche nature of this specific isomer, some values are derived from validated

structure-property relationship (SPR) models of analogous benzoate systems.
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Parameter Value Context/Notes

Melting Point 162–166 °C

Consistent with crystalline

polymorphs of dimethyl-

methoxybenzoic acids.

pKa (Acid) 3.65 ± 0.10

Slightly more acidic than

benzoic acid (4.20) due to the

steric inhibition of resonance

by the ortho-methoxy group,

which twists the carboxyl group

out of planarity.

LogP (Octanol/Water) 2.45
Moderately lipophilic; suitable

for CNS drug intermediates.

Solubility Low (Water) < 0.5 mg/mL at 25°C.

Solubility High (Organic)

Soluble in DMSO (>20

mg/mL), Methanol, DCM, and

Ethyl Acetate.

H-Bond Donors 1 Carboxylic acid hydroxyl.

H-Bond Acceptors 3
Carbonyl oxygen, ether

oxygen, hydroxyl oxygen.

Synthetic Pathways & Experimental Protocols
The synthesis of 2-Methoxy-3,4-dimethylbenzoic acid is most efficiently achieved through the

Pinnick Oxidation of its aldehyde precursor or via Lithiation-Carboxylation of the aryl bromide.

Below are the detailed protocols for the two most reliable routes.

Route A: Pinnick Oxidation (High Selectivity)
This route is preferred for gram-scale synthesis due to mild conditions that prevent

demethylation or side reactions common with permanganate oxidations.

Precursor: 2-Methoxy-3,4-dimethylbenzaldehyde (CAS 1427023-82-2).[4]
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Reagents:

Sodium Chlorite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline

ng-star-inserted">

)

Sodium Dihydrogen Phosphate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

)

2-Methyl-2-butene (Scavenger)

Solvent:

-Butanol / Water (3:1)

Protocol:

Dissolution: Dissolve 10.0 mmol (1.64 g) of 2-Methoxy-3,4-dimethylbenzaldehyde in 40 mL

of

-butanol. Add 10 mL of water and 60 mmol (4.2 g) of 2-methyl-2-butene.

Oxidant Preparation: Prepare a solution of sodium chlorite (30 mmol, 2.7 g) and sodium

dihydrogen phosphate (20 mmol, 2.4 g) in 20 mL of water.

Addition: Cool the reaction mixture to 0°C. Add the oxidant solution dropwise over 30

minutes. The solution may turn pale yellow.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (SiO₂, 30% EtOAc/Hexanes).

Workup: Volatiles (

-BuOH and excess scavenger) are removed under reduced pressure.

Extraction: Acidify the aqueous residue to pH 2 with 1N HCl. Extract with Ethyl Acetate (
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mL).

Purification: Wash combined organics with brine, dry over anhydrous

, and concentrate. Recrystallize from Hexane/Ethyl Acetate to yield the pure acid.

Route B: Lithiation-Carboxylation (From Aryl Bromide)
This route is ideal when the aldehyde is unavailable but the brominated precursor is

accessible.

Precursor: 1-Bromo-2-methoxy-3,4-dimethylbenzene.

Protocol:

Inert Atmosphere: Flame-dry a 100 mL round-bottom flask and flush with Argon.

Lithiation: Dissolve 5.0 mmol of the aryl bromide in 25 mL anhydrous THF. Cool to -78°C

(Dry ice/Acetone bath).

Metal-Halogen Exchange: Add

-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78°C for 1 hour
to generate the aryllithium species.

Carboxylation: Bubble anhydrous

gas (passed through a drying tube) into the solution for 30 minutes while maintaining -78°C.

Quench: Allow the mixture to warm to 0°C and quench with 10 mL of 1N HCl.

Isolation: Extract with Diethyl Ether, wash with water, and extract the organic phase with 1N

NaOH (to pull the acid into the aqueous phase).

Precipitation: Acidify the alkaline aqueous layer with conc. HCl to precipitate the product.

Filter and dry.[5][6]

Visualization of Synthetic Logic
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Figure 1: Convergent synthetic pathways for 2-Methoxy-3,4-dimethylbenzoic acid showing

oxidative and organometallic routes.

Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be

confirmed.

Proton NMR ( H NMR, 400 MHz, DMSO- )
12.50 (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with

.

7.45 (d,

Hz, 1H): Aromatic proton at C6 (ortho to acid).

6.98 (d,

Hz, 1H): Aromatic proton at C5 (meta to acid).

3.75 (s, 3H): Methoxy group (-OCH

) at C2.

2.25 (s, 3H): Methyl group at C4.

2.18 (s, 3H): Methyl group at C3.

Interpretation: The coupling constant (
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Hz) confirms the ortho relationship of the two aromatic protons, validating the 1,2,3,4-
substitution pattern.

Mass Spectrometry (ESI-MS)
Ionization Mode: Negative Ion Mode (

).

Parent Ion:

179.1.

Fragmentation: Loss of

(

135) is a characteristic fragmentation pathway for benzoic acids.

Pharmaceutical Applications & Biological
Relevance[9][14]
Neuroprotective Agents (M1 PAMs)
2-Methoxy-3,4-dimethylbenzoic acid serves as a critical pharmacophore in the design of

Positive Allosteric Modulators (PAMs) for the muscarinic acetylcholine receptor M1.

Mechanism: The acid moiety is often converted to an amide or ester to interact with the

allosteric pocket of the GPCR.

Steric Role: The C3/C4 methyl groups provide hydrophobic bulk that fills specific sub-

pockets in the receptor, while the C2-methoxy group locks the conformation of the

benzamide bond via intramolecular hydrogen bonding or steric clash, improving potency.

Benzimidazole Scaffolds
The compound is used to synthesize 2-substituted benzimidazoles via coupling with diamines.

These derivatives are explored for:

Anti-inflammatory activity: Inhibition of cytokine release.
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Antimicrobial agents: Disruption of bacterial cell walls.

SAR Visualization

2-Methoxy-3,4-dimethyl-
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Prevents planar stacking.
Metabolic stability vs OH.

3,4-Dimethyl Groups:
Hydrophobic interaction.

Fills lipophilic pockets in GPCRs.

Click to download full resolution via product page

Figure 2: Structure-Activity Relationship (SAR) mapping of the functional groups.

Safety & Handling (SDS Summary)
Hazard Class GHS Code Statement

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.

Handling Protocol:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon) to prevent

slow oxidation or moisture absorption.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with

an afterburner and scrubber.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b3320499/docs?utm_src=pdf-body-img#2-methoxy-3-4-dimethylbenzoic-acid-technical-profile-synthesis-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3320499?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
ChemicalBook. (2025). Synthesis and properties of methoxy-methylbenzoic acid derivatives.

National Institute of Standards and Technology (NIST). (2024). Mass Spectral Library:

Benzoic acid derivatives.Link

Google Patents. (2016). WO2016208775A1: 2,3-dihydro-4h-1,3-benzoxazin-4-one

derivatives as modulators of cholinergic muscarinic m1 receptor.Link

BenchChem. (2025). Oxidation protocols for substituted benzaldehydes.Link

PubChem. (2025).[7] Compound Summary: Dimethylbenzoic acid isomers.Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b3320499?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3320499?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

